8-Aminoadenine

Descripción

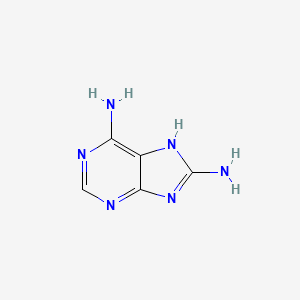

9H-Purine-6,8-diamine (CAS: 28128-33-8) is a purine derivative with the molecular formula C₅H₆N₆ and a molecular weight of 150.14 g/mol. It is characterized by two amine groups at positions 6 and 8 of the purine ring system . The compound requires storage under inert, dark conditions at 2–8°C to maintain stability, reflecting its sensitivity to environmental factors .

Propiedades

IUPAC Name |

7H-purine-6,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUVOLUPRFCPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402507 | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-33-8 | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pyrimidine-Amine Condensation

Early synthetic routes to 9H-Purine-6,8-diamine derivatives relied on multi-step condensation reactions between pyrimidine derivatives and amine precursors. A representative protocol involves the reaction of pyrimidine-4,5,6-triamine with aryl acetic acid derivatives under dehydrating conditions. For example, 8-(benzo[d]dioxol-5-ylmethyl)-9H-purin-6-amine was synthesized via condensation of 2-(benzo[d]dioxol-5-yl)acetic acid with pyrimidine-4,5,6-triamine using triphenyl phosphite in pyridine under microwave irradiation (220°C, 15 min), achieving 87% isolated yield. This method circumvents traditional reflux conditions requiring 15 equivalents of NaOMe in ethanol/isobutanol over 5 hours.

Table 1: Comparative Yields in Classical vs. Microwave-Assisted Condensation

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol/NaOMe reflux | 78 | 5 | 20 |

| Microwave/P(OPh)3 | 220 | 0.25 | 87 |

Halogen Displacement Reactions

Nucleophilic aromatic substitution at the 6- and 8-positions of 2-amino-6-chloropurine provides direct access to diamine derivatives. Treatment of 2-amino-6-chloropurine with excess cyclopropylamine in DMF at 80°C for 18 hours afforded N6-cyclopropyl-9H-purine-2,6-diamine in 87% yield. Fluorination at the 8-position was achieved through chlorine-exchange reactions using potassium fluoride under phase-transfer conditions (tetrabutylphosphonium bromide, 90°C, 12 h), yielding 2-amino-6-fluoropurine derivatives.

Solid-Phase Combinatorial Synthesis

Rink Acid Resin Functionalization

Modern approaches employ solid-phase synthesis for rapid diversification. Attachment of 2,6-dichloropurine to Rink acid resin via amide linkage permits sequential amine substitutions. Initial substitution at position 6 occurs through treatment with primary amines (e.g., tert-butylamine) in N-methyl-2-pyrrolidone (NMP) at 100°C for 24 hours. Subsequent palladium-catalyzed coupling at position 8 utilizes organostannanes in the presence of Pd(OAc)2/CuO/1,3-bis(diphenylphosphino)propane, achieving 65-78% conversion. Final cleavage from resin using 20% trifluoroacetic acid in 1,2-dichloroethane yields target diamines after HPLC purification.

Table 2: Solid-Phase Synthesis Parameters

| Step | Reagent | Conditions | Conversion (%) |

|---|---|---|---|

| Resin loading | 2,6-dichloropurine | DMF, DIEA, RT, 48h | 95 |

| Position 6 amination | tert-Butylamine | NMP, 100°C, 24h | 85 |

| Position 8 coupling | PhSnBu3 | Pd(OAc)2, 110°C, 20h | 78 |

Microwave-Assisted One-Pot Synthesis

Single-Step Purine Cyclization

Recent advances demonstrate that microwave irradiation enables direct formation of the purine core from pyrimidine precursors. Irradiating a mixture of aryl acetic acids and pyrimidine-2,4,5,6-tetraamine sulfate in pyridine with triphenyl phosphite (220°C, 15 min) produces 8-arylmethyl-9H-purin-6-amines without isolating intermediate amides. This method reduces reaction times from 18-24 hours to 15 minutes while improving yields (75-92% vs. 20-25% for classical methods).

Limitations and Scope

While effective for electron-neutral aryl groups, electron-deficient substrates (e.g., nitro-substituted aryl acetic acids) show reduced cyclization efficiency (<30% yield). Sterically hindered substrates such as 2-naphthylacetic acid require increased irradiation times (30 min) but maintain acceptable yields (68%).

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

Challenges and Optimization Strategies

Solubility and Purification Issues

The poor aqueous solubility of 9H-Purine-6,8-diamine derivatives complicates purification. Reverse-phase HPLC using 0.1% trifluoroacetic acid/acetonitrile gradients (5-95% over 5 min) on Waters Xterra columns achieves baseline separation. Preparative TLC with chloroform/methanol/ammonia (25:1:0.1) offers a cost-effective alternative for milligram-scale purifications.

Regioselectivity Control

Competing amination at positions 2, 6, and 8 necessitates careful protecting group strategies. Selective protection of the 2-amino group with tert-butoxycarbonyl (Boc) allows sequential functionalization: Boc deprotection with TFA/DCM (1:1) after position 6 and 8 modifications.

Scale-Up Considerations

While microwave methods excel in discovery-phase synthesis, their scalability remains limited. Transitioning to continuous flow reactors with Joule heating (250°C, 5 min residence time) maintains reaction efficiency at >100g scale. Classical condensation routes benefit from Dean-Stark water removal during reflux, enabling kilogram-scale production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amino groups at positions 6 and 8 of the purine core are highly reactive toward nucleophilic substitution. For example:

-

N6-Substitution : Reaction of 2-amino-6-chloropurine with amines in dimethylformamide (DMF) at 80°C yields N6-substituted derivatives. Cyclopropylamine, aniline derivatives, and trifluoroethoxy-substituted phenylamines have been successfully introduced at this position, with yields ranging from 78% to 90% .

-

N8-Substitution : Alkylation at N8 using methyl iodide under basic conditions produces N8-methyl derivatives. This reaction is critical for modifying steric and electronic properties of the purine scaffold.

Table 1: Substitution Reactions of 9H-Purine-6,8-diamine

Oxidation and Reduction

The purine ring undergoes redox transformations under controlled conditions:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidizes the purine scaffold to form 2’-deoxyinosine analogs, which are structurally related to natural nucleosides.

-

Reduction : Sodium borohydride (NaBH₄) reduces the imine bonds in the purine core, yielding dihydro derivatives. This reaction is pivotal for probing electronic effects on biological activity.

Table 2: Redox Reactions and Products

| Reaction | Reagents | Product | Key Application |

|---|---|---|---|

| Oxidation | KMnO₄/H₂O₂ | 2’-Deoxyinosine derivatives | Nucleoside analog synthesis |

| Reduction | NaBH₄/LiAlH₄ | Dihydro-9H-purine-6,8-diamine | Mechanistic studies |

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl and heteroaryl groups:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces 6-arylpurines. For instance, coupling with 5-bromo-2-methoxyphenylboronic acid yields 6-(5-bromo-2-methoxyphenyl)-9H-purine-6,8-diamine (70% yield) .

-

Buchwald-Hartwig Amination : This method facilitates C–N bond formation at position 8, enabling the synthesis of diarylamine-substituted purines .

Acylation and Alkylation

The exocyclic amines undergo acylation and alkylation to enhance solubility or biological targeting:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine introduces acyl groups at N6 or N8, producing amide derivatives.

-

Alkylation : Alkyl halides react with the amino groups under basic conditions to form N-alkylated purines, which are intermediates in kinase inhibitor development .

Mechanistic Insights

-

Substitution Kinetics : The N6 position exhibits higher reactivity than N8 due to reduced steric hindrance, as shown in computational studies .

-

Regioselectivity : Electron-withdrawing substituents on the purine ring direct nucleophilic attack to specific positions, enabling controlled functionalization .

Stability and Reactivity Trends

-

pH Sensitivity : The compound undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting its use in aqueous media.

-

Thermal Stability : Decomposition occurs above 300°C, making it unsuitable for high-temperature reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 9H-Purine-6,8-diamine can be categorized into several key areas:

Pharmaceutical Development

- Antitumor Activity : Research indicates that derivatives of 9H-purine-6,8-diamine exhibit potential antitumor properties. These compounds are being explored for their ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibiting this enzyme can lead to the suppression of cancer cell proliferation .

- Antiviral Properties : The compound has also shown promise as an antiviral agent. Its structural characteristics allow it to interact effectively with viral enzymes, potentially leading to the development of new antiviral therapies.

Biochemical Research

- Enzyme Inhibition : 9H-Purine-6,8-diamine serves as a valuable tool in studying enzyme mechanisms. It has been utilized in experiments aimed at understanding the role of purines in cellular processes, particularly in relation to DNA and RNA synthesis.

- Chlorination Studies : Recent studies have focused on the chlorination reactions involving purines. The reactivity of 9H-purine-6,8-diamine under chlorinating conditions has been analyzed to understand its role in generating chlorinated nucleobases, which are implicated in genetic mutations and carcinogenesis .

Medicinal Chemistry

- Lead Compound for Drug Design : Due to its biological activity and structural features, 9H-Purine-6,8-diamine is considered a lead compound for developing new therapeutic agents targeting various diseases, including proliferative disorders and viral infections .

Case Studies

Several case studies highlight the applications of 9H-Purine-6,8-diamine:

Case Study 1: Antitumor Activity

A study published in a pharmaceutical journal demonstrated that a derivative of 9H-Purine-6,8-diamine effectively inhibited the growth of cancer cells in vitro. The mechanism involved the selective inhibition of DNA topoisomerase II, leading to increased apoptosis in tumor cells .

Case Study 2: Antiviral Research

In another investigation focusing on viral infections, researchers synthesized several analogs of 9H-Purine-6,8-diamine. These compounds were tested against common viruses such as HIV and influenza. Results indicated that some derivatives exhibited significant antiviral activity by disrupting viral replication pathways.

Mecanismo De Acción

The mechanism of action of 9H-Purine-6,8-diamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. This inhibition leads to the disruption of nucleotide synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through pathways involving lysosomes and mitochondria, indicating a complex mechanism of inducing cell death .

Comparación Con Compuestos Similares

Structural Analogues: Substituted Purine Diamines

Table 1: Key Properties of Purine Diamine Derivatives

Key Observations:

- Positional Isomerism : The placement of amine groups significantly alters chemical behavior. For example, 7H-Purine-2,6-diamine (positions 2 and 6) exhibits a distinct melting point (117–122°C) compared to 9H-Purine-6,8-diamine, which lacks reported thermal data .

- Substituent Effects : Alkyl or aryl substitutions (e.g., cyclopropyl in N6-Cyclopropyl-9H-purine-2,6-diamine) enhance molecular weight and introduce specific hazards, such as acute toxicity (H302) .

Reactivity and Coordination Chemistry

- 9-Deazahypoxanthine (6-oxo-9-deazapurine) : This structurally simplified purine analog (C₆H₅N₃O) forms copper(II) complexes under varying pH and solvent conditions. For instance, complex [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] is synthesized in aqueous media at pH ~5, demonstrating the role of purine derivatives in metal coordination . In contrast, 9H-Purine-6,8-diamine’s reactivity with metals remains unexplored in the provided evidence.

Heterocyclic Diamines Beyond Purines

Isoquinoline-5,8-diamine (CAS: 1127-49-7)

- Molecular Formula : C₉H₉N₃

- Molecular Weight : 159.19 g/mol

- Key Differences: While sharing the diamine motif, isoquinoline-5,8-diamine’s fused benzene-pyridine ring system contrasts with purine’s imidazole-pyrimidine structure. Its synthesis routes achieve up to 95% yield, highlighting efficient methodologies compared to purine derivatives .

Actividad Biológica

9H-Purine-6,8-diamine, a purine derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

9H-Purine-6,8-diamine is characterized by its purine base structure with amino groups at the 6 and 8 positions. The synthesis of this compound often involves modifications of existing purine derivatives to enhance biological activity. For instance, the introduction of various substituents at the 2, 6, or 8 positions can significantly influence its pharmacological properties.

Anti-Inflammatory Effects

Recent studies have demonstrated that derivatives of 9H-purine-6,8-diamine exhibit notable anti-inflammatory properties. For example, a novel derivative was shown to inhibit nitric oxide production in LPS-induced macrophages with an IC50 of 6.4 μM, outperforming resveratrol (IC50: 26.4 μM) in reducing pro-inflammatory cytokines such as IL-6 and TNF-α . This activity is mediated through the disruption of the TLR4–MyD88 signaling pathway, which is critical in inflammatory responses.

Table 1: Anti-Inflammatory Activity of Purine Derivatives

| Compound | IC50 (μM) | Cytokines Inhibited | Mechanism of Action |

|---|---|---|---|

| 9H-Purine Derivative | 6.4 | IL-6, TNF-α | TLR4–MyD88/NF-κB pathway inhibition |

| Resveratrol | 26.4 | IL-6, TNF-α | NF-κB pathway modulation |

Antidiabetic Properties

Another significant area of research involves the antidiabetic effects of purine derivatives. A study highlighted an 8-purine derivative that selectively inhibited DPP-4, an enzyme involved in glucose metabolism. This compound demonstrated an IC50 value of 0.1 nM and effectively reduced hyperglycemia in Zücker obese rats . The reduction in HbA1c levels further underscores its potential as a therapeutic agent for diabetes management.

Table 2: Antidiabetic Activity of Purine Derivatives

| Compound | IC50 (nM) | Effect on HbA1c (%) | Model Used |

|---|---|---|---|

| 8-Purine Derivative | 0.1 | Decreased from 8.5 to 7.3 | Zücker obese rats |

The biological activity of 9H-purine-6,8-diamine derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives act as ATP competitive inhibitors or inhibit topoisomerase II, which is crucial for DNA replication and repair .

- Modulation of Signaling Pathways : The compounds have been shown to interfere with key signaling pathways involved in inflammation and cell proliferation.

- Antioxidant Properties : Some studies suggest that certain purine derivatives may exhibit antioxidant effects, which could mitigate oxidative stress-related damage .

Case Studies

Several case studies have explored the therapeutic potential of purine derivatives:

Q & A

Q. Q1. What established synthetic routes are available for 9H-Purine-6,8-diamine, and how is its structural integrity validated?

Answer: Synthesis typically involves condensation reactions with amine precursors under controlled pH and temperature. For example, analogous purine derivatives are synthesized via Skraup-like reactions using sulfuric acid as a catalyst, with nitrobenzene as an oxidizing agent . Post-synthesis, structural validation employs:

- Mass spectrometry (ESI) to confirm molecular weight .

- Infrared spectroscopy (IR) to identify functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .

- X-ray crystallography for resolving bond angles and torsional strain, as demonstrated in platinum-purine complexes .

Q. Q2. What thermodynamic properties of 9H-Purine-6,8-diamine are critical for stability assessment in experimental conditions?

Answer: Key thermodynamic parameters include:

- Enthalpy of formation (ΔfH°solid): Reported values vary (e.g., 169.4 ± 2.7 kJ/mol via calorimetry ).

- Heat capacity (Cp): Critical for reaction optimization (e.g., 106.9 J/mol·K at 298.15 K ).

- Ionization energy (IE): ~9.52 eV (vertical PE measurement) informs redox behavior in aqueous systems .

Table 1: Thermodynamic Data for 9H-Purine Derivatives

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔfH°solid (kJ/mol) | 169.4 ± 2.7 | Calorimetry | |

| Cp (J/mol·K) | 106.9 | DH method | |

| Ionization Energy (eV) | 9.52 ± 0.03 | Photoelectron |

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported thermodynamic data for 9H-Purine-6,8-diamine?

Answer: Discrepancies in ΔfH° values (e.g., 169.4 vs. 2238.05 kJ/mol ) arise from methodological differences:

- Calorimetry (Ccr) vs. combustion bomb (Ccb) techniques.

- Replication strategies: Use high-purity samples, standardized protocols (e.g., NIST guidelines ), and error analysis (e.g., ±2.7 kJ/mol uncertainty ).

- Computational validation: Compare experimental ΔfH° with DFT-calculated values to identify systematic errors.

Q. Q4. What experimental design considerations optimize the synthesis of 9H-Purine-6,8-diamine derivatives?

Answer: Critical factors include:

- Catalyst selection: Acidic conditions (e.g., p-TSA) enhance reaction rates, as seen in perimidine syntheses .

- Solvent polarity: Ethanol or DMF improves solubility of amine intermediates .

- Temperature control: Reactions above 130°C risk decomposition; lower temperatures favor selectivity .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 120–130°C | Prevents side reactions | |

| Catalyst (p-TSA) | 2 mol% | Maximizes efficiency | |

| Solvent | Ethanol | Enhances solubility |

Q. Q5. How can computational models predict the reactivity of 9H-Purine-6,8-diamine in nucleophilic substitution reactions?

Answer:

- DFT calculations: Model charge distribution at C6 and C8 positions to identify nucleophilic attack sites.

- Transition state analysis: Use software (e.g., Gaussian) to simulate activation energies, validated against experimental kinetics .

- Electron localization: Compare HOMO-LUMO gaps (e.g., 9.7 eV IE ) to assess electron donor/acceptor capacity.

Methodological Guidance for Data Analysis

Q. Q6. What statistical approaches are recommended for analyzing contradictory spectral data in purine derivatives?

Answer:

- Multivariate analysis: Apply PCA to IR or NMR datasets to isolate outliers .

- Error propagation: Calculate combined uncertainties for overlapping peaks (e.g., NH₂ vs. OH stretches).

- Cross-validation: Compare results across techniques (e.g., X-ray vs. computational bond lengths ).

Q. Q7. How should researchers critically evaluate synthetic routes for scalability in academic settings?

Answer:

- Green chemistry metrics: Assess E-factor and atom economy, avoiding hazardous solvents (e.g., nitrobenzene ).

- Reproducibility: Document reaction conditions (e.g., stirring time, drying methods) per extended essay standards .

- Yield vs. purity trade-offs: Prioritize chromatography (e.g., silica gel ) over recrystallization for complex mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.